molecular formula C18H26N2O2 B1403692 tert-butyl (R)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate CAS No. 1432056-70-6

tert-butyl (R)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate

Cat. No.: B1403692
CAS No.: 1432056-70-6
M. Wt: 302.4 g/mol
InChI Key: UCBLMUMETZZNIZ-HNNXBMFYSA-N
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Description

Tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate is a compound that belongs to the class of carbamates, which are esters of carbamic acid. This compound is characterized by the presence of a tert-butyl group, a benzyl group, and a spirocyclic structure. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

The primary target of the compound (R)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamateIt’s known that this compound is a derivative of tert-butyl carbamate, also known as boc-amide . Boc-amide is commonly used in organic synthesis as a protective group for amines .

Mode of Action

The compound (R)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate likely interacts with its targets by serving as a protective group. The Boc group is stable towards most nucleophiles and bases . It’s cleaved under anhydrous acidic conditions with the production of tert-butyl cations . This cleavage is facilitated by the stability of the more substituted tert-butyl carbocation .

Biochemical Pathways

The compound (R)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate is involved in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (R)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamateThe compound is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water . This suggests that the compound may have good bioavailability due to its solubility in both polar and non-polar solvents.

Result of Action

The primary result of the action of (R)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate is the protection of amines during organic synthesis . This allows for transformations of other functional groups without interference from the amine group .

Action Environment

The action, efficacy, and stability of (R)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate can be influenced by various environmental factors. For instance, the Boc group is stable towards most nucleophiles and bases, but it’s cleaved under anhydrous acidic conditions . Therefore, the pH and moisture content of the environment can significantly impact the compound’s action and stability. Furthermore, the compound’s solubility in different solvents suggests that the polarity of the environment can also influence its action and efficacy .

Biochemical Analysis

Biochemical Properties

Tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in metabolic pathways and signal transduction. The compound’s interactions with these biomolecules can lead to changes in enzyme activity, protein conformation, and overall cellular function. For instance, it has been observed to interact with enzymes involved in the synthesis of carbamates and their derivatives, which are crucial in medicinal chemistry .

Cellular Effects

The effects of tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the permeability of cellular membranes, thereby altering the intracellular environment and impacting various cellular activities . Additionally, it can influence the expression of genes involved in metabolic processes and stress responses.

Molecular Mechanism

At the molecular level, tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. The compound’s ability to form stable complexes with proteins and other biomolecules is a key aspect of its mechanism of action . These interactions can result in the modulation of biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its efficacy and potency . Long-term exposure to the compound can result in alterations in cellular metabolism and function, which are important considerations for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes and improving cellular function. At higher doses, it can lead to toxic or adverse effects, including disruptions in metabolic pathways and cellular damage . Understanding the dosage-dependent effects of the compound is crucial for its safe and effective use in biomedical research and therapeutic applications.

Metabolic Pathways

Tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of carbamates and related compounds. These interactions can affect metabolic flux and the levels of various metabolites within the cell . The compound’s involvement in these pathways highlights its potential as a modulator of metabolic processes and its relevance in biochemical research.

Transport and Distribution

The transport and distribution of tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of the compound is essential for elucidating its cellular effects and optimizing its use in therapeutic applications.

Subcellular Localization

The subcellular localization of tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . The localization of the compound is a critical factor in determining its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate typically involves the protection of an amine group using tert-butyl carbamate. The process often starts with the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems allow for efficient and sustainable production by optimizing reaction conditions and minimizing waste .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate is unique due to its spirocyclic structure and the presence of both tert-butyl and benzyl groups. This combination provides distinct reactivity patterns and stability, making it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

tert-butyl N-[(7R)-5-benzyl-5-azaspiro[2.4]heptan-7-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)19-15-12-20(13-18(15)9-10-18)11-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBLMUMETZZNIZ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC12CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CN(CC12CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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